molecular formula C24H21FN4O3 B2724885 (E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide CAS No. 620536-76-7

(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide

Cat. No.: B2724885
CAS No.: 620536-76-7
M. Wt: 432.455
InChI Key: STCAWAPCMPATJI-DTQAZKPQSA-N
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Description

This compound is a type of acrylamide, which is a class of compounds that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). Acrylamides are often used in polymerization reactions to form polymers. The specific compound you mentioned also contains a pyrido[1,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acrylamide group and the pyrido[1,2-a]pyrimidin-3-yl group. These groups would likely contribute to the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the acrylamide group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Compounds similar to the queried chemical are often synthesized for the exploration of their chemical reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the development of new synthetic pathways involving acrylamide derivatives enables the construction of diverse heterocyclic structures, which are of significant interest in pharmaceutical research and materials science (Yokoyama et al., 1986).

Pharmacological Potential

  • Similar acrylamide derivatives have been investigated for their pharmacological activities, including anti-inflammatory and antimicrobial properties. Research in this area focuses on the synthesis of novel compounds and their subsequent evaluation for biological activities, which could lead to the development of new therapeutic agents (Amr et al., 2007).

Interaction with Biological Molecules

  • Studies have also looked into how these compounds interact with biological molecules, such as proteins and enzymes. For example, research on the binding interactions between synthesized compounds and bovine serum albumin (BSA) helps to understand the bioavailability and pharmacokinetics of potential drug candidates (Meng et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Acrylamides can be hazardous. They are often irritants and can be harmful if inhaled, swallowed, or if they come into contact with the skin. They can also be harmful to aquatic life .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in drug development or as a monomer in polymer synthesis .

Properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-15-7-6-12-29-21(15)28-23(32-20-11-5-4-10-19(20)25)18(24(29)31)13-16(14-26)22(30)27-17-8-2-3-9-17/h4-7,10-13,17H,2-3,8-9H2,1H3,(H,27,30)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCAWAPCMPATJI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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